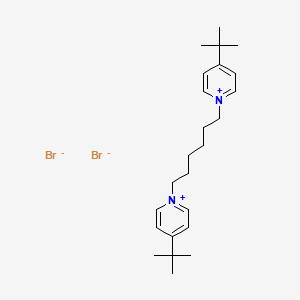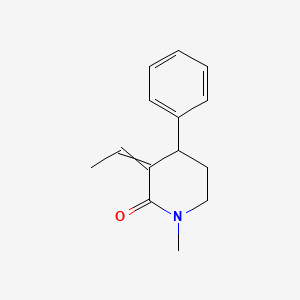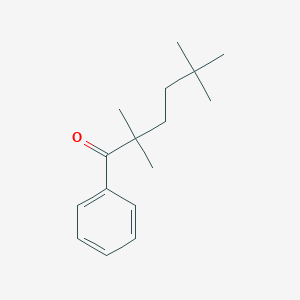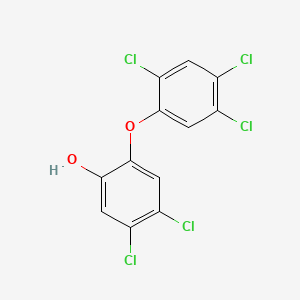
3,3',3''-(1,3,5-Triazinane-1,3,5-triyl)tri(propan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol is an organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. The specific structure of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol includes three hydroxyl groups attached to the triazine ring, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol can be achieved through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the condensation of cyanoguanidine with the corresponding nitrile . Industrial production methods often involve the use of phosgene and alkyl or aryl amidines in the Pinner triazine synthesis . These methods provide efficient routes to produce the compound in large quantities.
Analyse Des Réactions Chimiques
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, ammonium chloride, and copper carbenoids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium carbonate can lead to the formation of substituted triazines .
Applications De Recherche Scientifique
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol has numerous scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the Gattermann reaction to attach formyl groups to aromatic substrates . In biology and medicine, triazine derivatives have been studied for their potential as cholinesterase inhibitors, which could be useful in treating neurodegenerative diseases . In industry, triazine compounds are used as biocides, herbicides, and polymer photostabilizers .
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol involves its interaction with various molecular targets and pathways. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol can be compared with other triazine derivatives such as 1,3,5-triazine-2,4,6-triamine (melamine) and 1,3,5-triazine-2,4,6-triol (cyanuric acid) . While melamine is widely used in the production of plastics and laminates, cyanuric acid is used in swimming pool disinfectants. The unique structure of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol, with its three hydroxyl groups, makes it particularly versatile for various chemical reactions and applications.
Propriétés
Numéro CAS |
61112-42-3 |
|---|---|
Formule moléculaire |
C12H27N3O3 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
3-[3,5-bis(3-hydroxypropyl)-1,3,5-triazinan-1-yl]propan-1-ol |
InChI |
InChI=1S/C12H27N3O3/c16-7-1-4-13-10-14(5-2-8-17)12-15(11-13)6-3-9-18/h16-18H,1-12H2 |
Clé InChI |
XZJZBDABXGBJIO-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1CCCO)CCCO)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)






![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)


![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)



